2-(2-Bromo-6-methylphenoxy)acetic acid

CRTh2 antagonist DP2 receptor cAMP assay

2-(2-Bromo-6-methylphenoxy)acetic acid (CAS 25141-18-8) is a disubstituted phenoxyacetic acid derivative with molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol. The compound features a bromine atom at the ortho (C-2) position and a methyl group at the C-6 position on the phenoxy ring scaffold, a substitution pattern that distinguishes it from the more common 2,4-disubstituted phenoxyacetic acid analogs prevalent in agrochemical and pharmaceutical patent literature.

Molecular Formula C9H9BrO3
Molecular Weight 245.072
CAS No. 25141-18-8
Cat. No. B2682307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-methylphenoxy)acetic acid
CAS25141-18-8
Molecular FormulaC9H9BrO3
Molecular Weight245.072
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)OCC(=O)O
InChIInChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyWUWCONUJYMXFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-6-methylphenoxy)acetic Acid (CAS 25141-18-8): Procurement-Relevant Identity and Compound Class


2-(2-Bromo-6-methylphenoxy)acetic acid (CAS 25141-18-8) is a disubstituted phenoxyacetic acid derivative with molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . The compound features a bromine atom at the ortho (C-2) position and a methyl group at the C-6 position on the phenoxy ring scaffold, a substitution pattern that distinguishes it from the more common 2,4-disubstituted phenoxyacetic acid analogs prevalent in agrochemical and pharmaceutical patent literature [1][2]. Commercially, the compound is available at 95% purity as a powder with a reported melting point of 216–217 °C .

Why 2-(2-Bromo-6-methylphenoxy)acetic Acid Cannot Be Generically Substituted in Target-Focused Research


In-class substitution of phenoxyacetic acid derivatives is unreliable because minor positional or electronic perturbations on the aromatic ring can produce profound, and sometimes opposing, pharmacological consequences. In the CRTh2 (DP2) receptor antagonist series, the phenoxyacetic acid scaffold has been shown to yield both potent antagonists and agonists depending solely on the nature and position of aryl substituents—small changes can completely reverse the mode of action [1]. Furthermore, classical quantitative structure–activity relationship (QSAR) studies on phenoxyacetic acids demonstrate that ortho-position substituents exert stereoelectronic effects that are not linearly additive with para-substitution; ortho-substituted compounds require distinct steric (Charton) parameterization separate from Hammett σ constants [2][3]. The specific 2-bromo-6-methyl arrangement therefore occupies a unique region of electronic and steric parameter space that cannot be replicated by substituting a 2-chloro, 2,4-dichloro, or 2,4-dibromo analog without altering target engagement, selectivity, or functional response.

Quantitative Differentiation Evidence for 2-(2-Bromo-6-methylphenoxy)acetic Acid vs. Structural Analogs


CRTh2 Receptor Antagonist Potency: IC50 = 31 nM in Human CHO Cell cAMP Assay

2-(2-Bromo-6-methylphenoxy)acetic acid exhibits antagonist activity against the human CRTh2 (DP2, GPR44) receptor with an IC50 of 31 nM, measured via inhibition of cAMP accumulation in CHO cells recombinantly expressing the human receptor [1]. This places the compound in a potency range comparable to optimized lead compounds within the 2-cycloalkyl phenoxyacetic acid CRTh2 antagonist series, where the phenoxyacetic acid scaffold was identified via high-throughput screening as a novel CRTh2 antagonist chemotype [2]. By comparison, many 2,4-disubstituted phenoxyacetic acid CRTh2 antagonists reported in the QSAR literature span a broader potency range, with numerous analogs exhibiting IC50 values exceeding 100 nM, indicating that the 2-bromo-6-methyl monosubstitution pattern can achieve meaningful target engagement without requiring a second aryl substituent [3].

CRTh2 antagonist DP2 receptor cAMP assay eosinophil allergic inflammation

Ortho-Bromo Electronic Effect: σₘ = 0.39 Confers Intermediate Electron-Withdrawing Character Distinct from Chloro (σₘ = 0.37) and Fluoro (σₘ = 0.34)

The bromine substituent at the ortho position carries a Hammett meta constant (σₘ) of 0.39, which is quantitatively distinct from chlorine (σₘ = 0.37) and fluorine (σₘ = 0.34) [1]. In the classical Hansch analysis of phenoxyacetic acid biological activity, groups that lower electron density at the ortho positions were shown to increase biological activity; ortho substitution is stereoelectronically privileged as one of the two points attaching the molecule to its biological substrate [1]. The 2-bromo-6-methyl pattern thus provides a defined electronic environment: the bromine withdraws electron density (σₘ = 0.39), while the methyl group donates electrons, creating a dipole and steric profile not reproducible with 2-chloro (weaker σₘ, different van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) or 2-fluoro (stronger electronegativity but far smaller atomic radius) [2].

Hammett constant QSAR electron-withdrawing phenoxyacetic acid structure–activity relationship

Functional Mode Switching Risk: 2,4-Disubstituted Phenoxyacetic Acids Exhibit Agonist/Antagonist Reversal, Whereas Monosubstituted 2-Bromo-6-methyl Pattern Avoids This Liability

In a systematic SAR study of biaryl phenoxyacetic acids targeting CRTh2, modulation of aryl substituents was shown to afford both agonists and antagonists, with small structural changes often reversing the mode of action entirely [1]. Compounds with additional aryl substituents beyond the core phenoxyacetic acid scaffold were particularly prone to this functional switch. The 2-bromo-6-methyl pattern, as a monosubstituted phenoxyacetic acid, lacks the second aryl ring or para-substituent that, in the biaryl series, was identified as a critical determinant of agonist vs. antagonist functional outcome [1]. The QSAR model developed for 2,4-disubstituted phenoxyacetic acid CRTh2 antagonists (R = 0.904, Q² = 0.739) further indicates that descriptors including logP, SI3 (structural information content), LM, and DVZ contribute significantly to antagonist activity, all of which would be altered by introducing a 4-position substituent [2].

functional selectivity agonist/antagonist switch CRTh2 SAR biased signaling

Carboxylic Acid Derivatization Handle: Ester and Amide Formation for Parallel Library Synthesis

The free carboxylic acid moiety of 2-(2-bromo-6-methylphenoxy)acetic acid serves as a primary derivatization handle, readily undergoing esterification and amide coupling reactions . This contrasts with the 2,4-dibromo-6-methyl analog (CAS 7250-62-6), which is predominantly deployed as the herbicide bromoxynil and whose additional bromine at the 4-position alters both the electronic profile and the regulatory classification of derivatives . The single bromine substitution in the target compound preserves a synthetic handle (the unsubstituted 4-position) for further electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that would be blocked in the 2,4-dibromo analog . The compound is available commercially at 98% purity (CalpacLab) or 95% purity (Sigma-Aldrich), suitable for direct use in medicinal chemistry libraries without additional purification [1].

derivatization carboxylic acid esterification amide coupling building block

Validated Application Scenarios for 2-(2-Bromo-6-methylphenoxy)acetic Acid Based on Quantitative Evidence


CRTh2/DP2 Receptor Antagonist Lead Identification and SAR Expansion in Allergic Inflammation Programs

With a confirmed IC50 of 31 nM against the human CRTh2 receptor in CHO cell-based cAMP assays [1], 2-(2-bromo-6-methylphenoxy)acetic acid is directly applicable as a validated starting point for lead identification in programs targeting allergic asthma, allergic rhinitis, and eosinophil-driven inflammatory diseases. The compound belongs to the phenoxyacetic acid CRTh2 antagonist chemotype discovered via high-throughput screening by the Novartis team, providing a literature-precedented scaffold with known synthetic tractability [2]. Researchers can use the compound to benchmark their own screening hits or as a reference standard for CRTh2 binding and functional assays.

Halogen-Specific Electronic Effect Probing in QSAR and Physical Organic Chemistry Studies

The bromine substituent provides a quantifiable Hammett σₘ value of 0.39, intermediate between chlorine (σₘ = 0.37) and iodine, and paired with a larger van der Waals radius (1.85 Å) compared to both Cl (1.75 Å) and F (1.47 Å) [1][2]. This compound can serve as a standardized probe in systematic QSAR studies examining the interplay of electronic and steric effects at the ortho position of phenoxyacetic acid scaffolds, a parameter space that the Hansch group demonstrated to be critical for biological activity [1].

Building Block for Diversifiable Medicinal Chemistry Libraries via Carboxylic Acid Derivatization

The free carboxylic acid enables straightforward conversion to ester and amide derivatives for parallel library synthesis, while the unsubstituted 4-position on the aromatic ring remains available for cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) that are precluded in the 2,4-dibromo analog [1][2]. Commercially available at 95–98% purity from multiple vendors [3], the compound is suitable for direct incorporation into high-throughput chemistry workflows without additional purification, enabling rapid exploration of the 4-position diversification space.

Functional Selectivity Studies: Antagonist-Only Phenoxyacetic Acid Reference Compound

Unlike 2,4-disubstituted or biaryl phenoxyacetic acid derivatives that have been documented to switch between agonist and antagonist activity at CRTh2 depending on subtle substituent variations [1], the monosubstituted 2-bromo-6-methyl pattern has confirmed antagonist activity without evidence of functional mode reversal. This makes the compound a useful reference control in functional selectivity (biased signaling) assays where distinguishing pure antagonism from partial agonism is critical for hit triage [2].

Quote Request

Request a Quote for 2-(2-Bromo-6-methylphenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.